

A Comparative Guide to Methyl 2-Furoate as a Flavoring Agent

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Compound of Interest

Compound Name: Methyl 2-furoate

Cat. No.: B042507

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This guide provides a comprehensive comparison of **methyl 2-furoate** with key alternative flavoring agents, offering objective data for researchers, scientists, and drug development professionals. By examining physicochemical properties, flavor profiles, stability, and safety, this document serves as a practical resource for formulation and development.

Introduction to Methyl 2-Furoate

Methyl 2-furoate is a furan derivative recognized for its complex and versatile flavor profile.^[1]^[2] It is found naturally in a variety of foods, including coffee, cocoa, tequila, and various fruits.^[1]^[3]^[4] Its characteristic aroma is often described as pleasant and fruity, with additional notes of mushroom, caramel, and even tobacco.^[1]^[5] This complexity allows it to be used not only as a primary flavoring agent but also as a modifier to enhance or add depth to existing flavor profiles, particularly for brown sugar, rum, nut, and coffee notes.^[6]

This guide compares **methyl 2-furoate** to three other widely used flavoring agents with overlapping sensory characteristics: Maltol, Ethyl Maltol, and Furaneol (also known as Strawberry Furanone). These alternatives were chosen for their prominence in creating sweet, caramel, and fruity notes, making them relevant comparators in many food and pharmaceutical applications.

Comparative Analysis of Physicochemical Properties

The physical and chemical properties of a flavoring agent are critical as they influence its solubility, volatility, and stability in a final product. The table below summarizes key properties for **methyl 2-furoate** and its selected alternatives.

Property	Methyl 2-Furoate	Maltol	Ethyl Maltol	Furaneol
Chemical Structure	Furan Ester	Pyranone	Pyranone	Furanone
CAS Number	611-13-2[1]	118-71-8[3]	4940-11-8[5]	3658-77-3[7]
Molecular Formula	C ₆ H ₆ O ₃	C ₆ H ₆ O ₃ [8]	C ₇ H ₈ O ₃	C ₆ H ₈ O ₃ [2]
Molecular Weight	126.11 g/mol	126.11 g/mol [8]	140.14 g/mol	128.13 g/mol [2]
Appearance	Colorless to light yellow liquid[1]	White crystalline powder[8][9]	White crystalline powder[1][5]	White to light yellow solid[2][7]
Melting Point	19.07 °C (estimated)	161-164 °C[8]	89-92 °C[1]	73-77 °C[2][7]
Boiling Point	181 °C[1]	Sublimes at 93 °C[10]	289-290 °C[11]	188 °C[2]
Solubility in Water	13.32 g/L[12]	1 g in ~82 mL[1]	1 g in ~55 mL[1]	176 g/L[2]
Other Solubilities	Soluble in oils and ethanol[8]	Soluble in hot water, ethanol, chloroform[1][9]	Soluble in ethanol, propylene glycol, chloroform[1][13]	Soluble in ethanol[2]

Flavor Profile and Performance Comparison

The perceived flavor and aroma are the most critical performance indicators for a flavoring agent. This section compares the organoleptic properties and potency of the selected compounds.

Characteristic	Methyl 2-Furoate	Maltol	Ethyl Maltol	Furaneol
General Flavor	Sweet, fruity, caramel, musty, brown sugar[1][6]	Sweet, caramel, bready, cotton candy[3][9]	Intense sweet, caramelized sugar, fruity, jammy[1][12][13]	Sweet, fruity, strawberry, pineapple, caramel[14][15][16]
Aroma Profile	Fruity, mushroom, tobacco, caramel, bready, cocoa[1]	Caramel, butterscotch, hints of strawberry in dilution[1]	Intense caramelized sugar, cooked fruit[13][17]	Fruity, caramel, "burnt pineapple"[14]
Aroma Threshold	Not specified, described qualitatively	0.03% (Threshold Value)[1]	~10 ppb (Odor Threshold)[12]	0.03 - 60 ppb (Detection Threshold)[7]
Relative Potency	-	Weaker than Ethyl Maltol and Furaneol[3]	4-6 times more potent than Maltol[1]	~25 times stronger than Maltol[18]
Common Uses	Adds brown sugar/caramel notes to rum, nut, coffee; imparts musty/mushroom notes[6]	Enhancer for vanilla, chocolate, caramel, bread, and butterscotch flavors[1][3]	Broad flavor enhancer, especially for fruity and sweet profiles; masks off-notes[1][19]	Key component in strawberry and pineapple flavors; adds jammy notes[7][18][20]

Performance Insights:

- **Methyl 2-Furoate** offers a unique, complex profile that goes beyond simple sweetness, providing earthy and musty notes that are valuable in savory and rich applications like coffee and cocoa.[1][6]
- Maltol provides a classic, warm "fresh-baked" caramel sweetness but has a relatively high flavor threshold, requiring higher concentrations.[3][12]

- Ethyl Maltol is a significantly more potent alternative to Maltol, delivering a more intense, candy-like sweetness with stronger fruity undertones.[\[1\]](#)[\[12\]](#) Its power makes it an efficient flavor enhancer and sweetener.
- Furaneol is exceptionally potent, with a very low detection threshold.[\[7\]](#) It is indispensable for creating authentic strawberry and pineapple flavors and is known for its "jammy" character.[\[16\]](#)[\[18\]](#)

Stability and Application Considerations

Flavor stability is crucial for ensuring product quality throughout its shelf life. Stability can be influenced by factors such as heat, light, pH, and interaction with other ingredients.[\[10\]](#)[\[13\]](#)

- **Methyl 2-Furoate:** As a furan derivative, it may be susceptible to degradation under certain processing conditions, a common trait among furan compounds.[\[21\]](#) Its stability is noted as "very unstable" in one source, suggesting careful consideration is needed during formulation.[\[22\]](#)
- **Maltol & Ethyl Maltol:** Both are relatively stable crystalline powders. However, their flavor impact can be pH-dependent; Maltol's effect is stronger in acidic conditions and weakens in alkaline environments.[\[1\]](#) Ethyl Maltol can be unstable in certain cosmetic bases like shampoos.[\[5\]](#)
- **Furaneol:** This compound is known to be susceptible to oxidation, which can lead to the development of undesirable fenugreek-like off-notes.[\[18\]](#) The use of antioxidants like ascorbic acid or the more stable derivative, ethyl furaneol, can mitigate this issue.[\[18\]](#) It is also sensitive to light and temperature.[\[23\]](#)

Safety and Regulatory Status

All four compounds have been evaluated by regulatory and scientific bodies for their use in food.

Compound	FEMA Number	JECFA Number	JECFA Group ADI	Regulatory Status Notes
Methyl 2-Furoate	2703[8]	746[8]	0-0.5 mg/kg bw* [8]	Part of a group ADI for furfural and related substances. Deemed to have no safety concern at current intake levels.[8]
Maltol	2656[3]	1480[6]	0-1 mg/kg bw[6]	JECFA noted no safety concern at current intake levels when used as a flavoring agent.[24]
Ethyl Maltol	3487[5]	1481[5]	0-2 mg/kg bw[25]	Considered Generally Recognized As Safe (GRAS) by the FDA for use as a flavoring agent.[26]
Furaneol	3174	1446[2]	Not Allocated	JECFA evaluation available. Some studies note potential for genetic damage at very high doses in animal models.[23][27]

*The group ADI of 0-0.5 mg/kg bw was established for furfural and a group of related substances including **methyl 2-furoate**.[\[8\]](#)

Experimental Methodologies

To conduct a direct comparative study of these flavoring agents, standardized experimental protocols are essential. Below are detailed methodologies for sensory and instrumental analysis.

Protocol 1: Quantitative Descriptive Sensory Analysis

This protocol is designed to identify and quantify the key sensory attributes of each flavoring agent.

- Panelist Selection: Recruit 10-12 trained sensory panelists with demonstrated experience in flavor evaluation.
- Sample Preparation:
 - Prepare stock solutions of **Methyl 2-Furoate**, Maltol, Ethyl Maltol, and Furaneol at 1% (w/v) in a neutral solvent like propylene glycol.
 - Create evaluation samples by diluting the stock solutions into a neutral base (e.g., 5% sucrose in water) to concentrations relevant to typical food applications (e.g., 10 ppm, 50 ppm, 100 ppm). The concentrations should be adjusted based on the known potency of each compound (e.g., lower concentrations for Ethyl Maltol and Furaneol).
- Attribute Development: In a preliminary session, have panelists taste the samples and collaboratively develop a lexicon of descriptive terms for aroma and flavor (e.g., "caramel," "fruity," "musty," "burnt sugar," "strawberry jam").
- Evaluation Procedure:
 - Present the samples to panelists in a randomized, blind-coded order.
 - Panelists will rate the intensity of each developed attribute on a 15-point unstructured line scale (from "none" to "very high").

- Provide unsalted crackers and purified water for palate cleansing between samples.
- Data Analysis: Analyze the data using Analysis of Variance (ANOVA) to identify significant differences in attribute intensity between the compounds. Use Principal Component Analysis (PCA) to visualize the relationships between the flavoring agents and their sensory attributes.

Protocol 2: Instrumental Flavor Profile by Headspace GC-MS

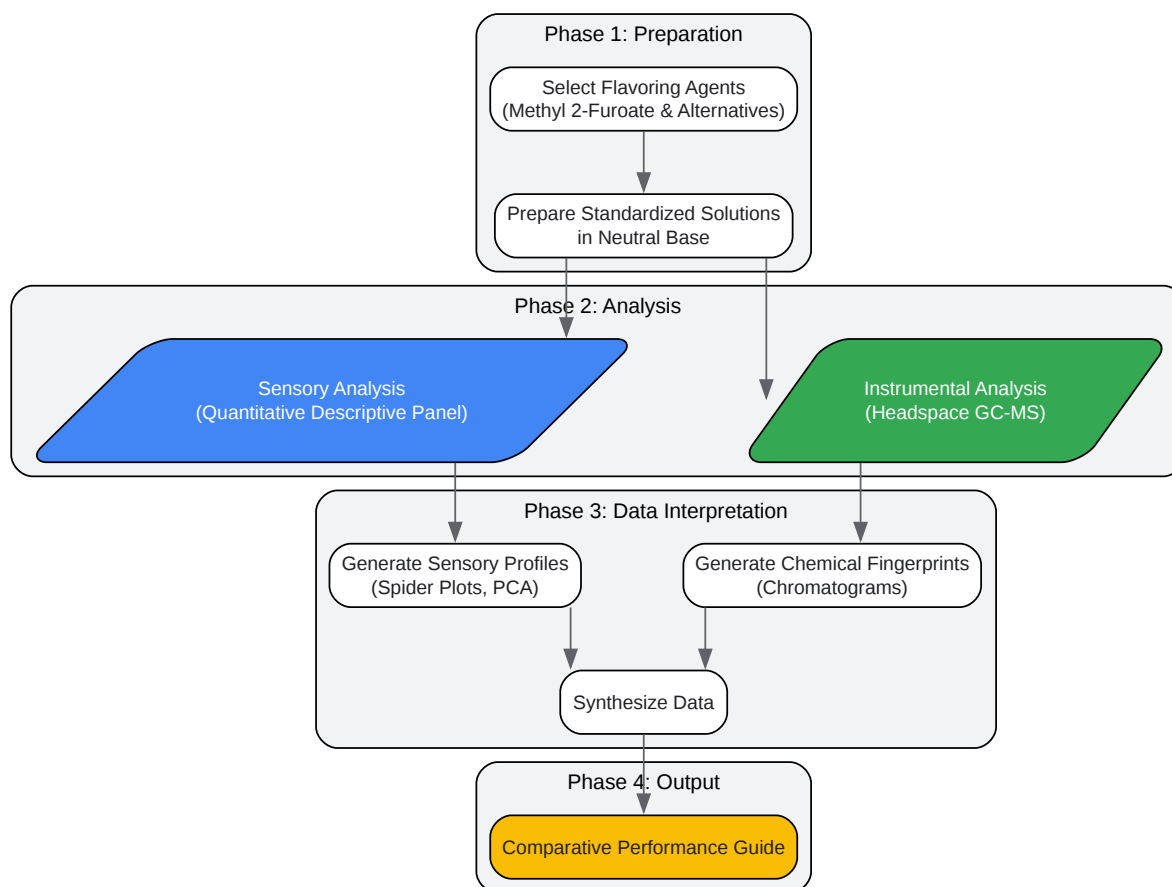
This protocol identifies and quantifies the volatile compounds responsible for the aroma of each agent.

- Sample Preparation:
 - Accurately weigh 1 gram of the flavoring agent (or a standardized solution) into a 20 mL headspace vial.
 - For liquid samples or solutions, add a salt (e.g., 2g of NaCl) to increase the volatility of the analytes.[\[28\]](#)
 - Seal the vial immediately with a PTFE/silicone septum.
- Headspace Sampling:
 - Place the vial in a static headspace autosampler.
 - Equilibrate the sample at a set temperature (e.g., 60°C) for a defined time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.[\[22\]](#)[\[28\]](#)
 - Inject a 1 mL aliquot of the headspace gas into the GC-MS system.
- GC-MS Conditions:
 - GC Column: Use a mid-polarity column suitable for flavor compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
 - Oven Program: Start at 40°C (hold 2 min), ramp to 250°C at 5°C/min (hold 5 min).

- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- MS Detector: Operate in electron ionization (EI) mode (70 eV). Scan from m/z 35 to 350.
- Data Analysis:
 - Identify compounds by comparing their mass spectra to a reference library (e.g., NIST/Wiley).
 - Quantify the relative abundance of each volatile compound by comparing peak areas. This provides a chemical "fingerprint" for each flavoring agent.

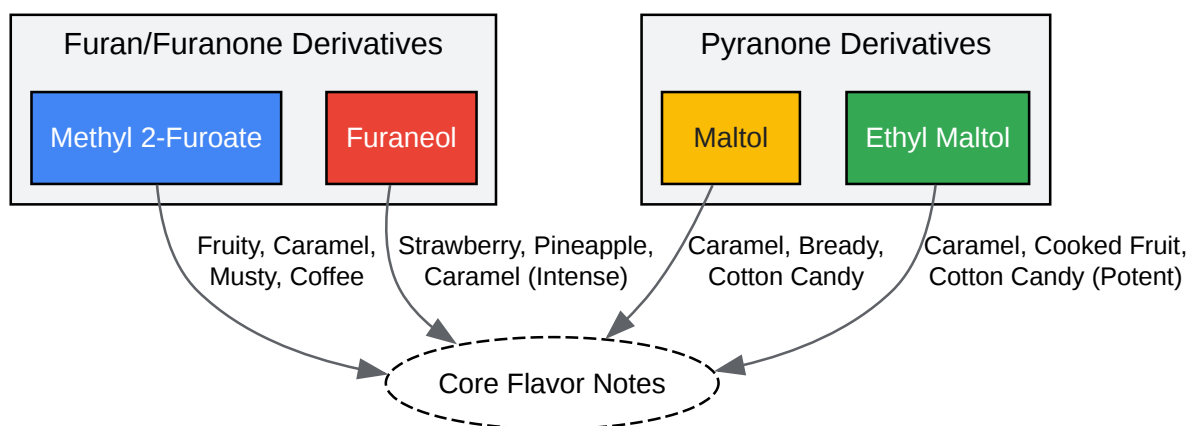
Visualized Workflows and Relationships

Diagrams created using Graphviz help to visualize the complex processes and relationships discussed.



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Caption: Experimental workflow for the comparative analysis of flavoring agents.



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Caption: Flavor relationships of furan and pyranone-based flavoring agents.

Conclusion

Methyl 2-furoate is a valuable flavoring agent with a distinct profile that combines sweetness with desirable musty, caramel, and fruity notes. While alternatives like Maltol and Ethyl Maltol offer more straightforward sweet and caramel characteristics, and Furaneol provides potent, specific fruit notes, **methyl 2-furoate's** complexity makes it uniquely suited for applications requiring depth and a less conventional "brown" flavor profile. Its performance is best leveraged in products like coffee, cocoa, and dark spirits. The choice between these agents will ultimately depend on the desired flavor impact, required potency, processing conditions, and the specific nuances of the target application. This guide provides the foundational data to make an informed decision based on scientific evidence.

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